molecular formula C7H4BrF2IO B14038989 1-Bromo-4-(difluoromethoxy)-2-iodobenzene

1-Bromo-4-(difluoromethoxy)-2-iodobenzene

Cat. No.: B14038989
M. Wt: 348.91 g/mol
InChI Key: PBXXROGRCIEWDI-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethoxy)-2-iodobenzene is an organic compound with the molecular formula C7H4BrF2IO. It is a halogenated benzene derivative, characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to the benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(difluoromethoxy)-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 4-(difluoromethoxy)-2-iodobenzene using bromine or a brominating agent in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(difluoromethoxy)-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

    Substitution Products: Various substituted benzene derivatives.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

    Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Scientific Research Applications

1-Bromo-4-(difluoromethoxy)-2-iodobenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.

    Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.

    Medicine: Serves as an intermediate in the development of pharmaceuticals, including anticancer and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2-iodobenzene involves its interaction with molecular targets through its halogenated functional groups. The bromine and iodine atoms can form halogen bonds with nucleophilic sites on target molecules, influencing their reactivity and stability. The difluoromethoxy group can also participate in hydrogen bonding and dipole-dipole interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

  • 1-Bromo-4-(difluoromethoxy)benzene
  • 1-Bromo-4-(1,1-difluoroethyl)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene

Uniqueness: 1-Bromo-4-(difluoromethoxy)-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated benzene derivatives. The combination of difluoromethoxy and iodine groups enhances its potential for forming diverse chemical bonds and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H4BrF2IO

Molecular Weight

348.91 g/mol

IUPAC Name

1-bromo-4-(difluoromethoxy)-2-iodobenzene

InChI

InChI=1S/C7H4BrF2IO/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7H

InChI Key

PBXXROGRCIEWDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)I)Br

Origin of Product

United States

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